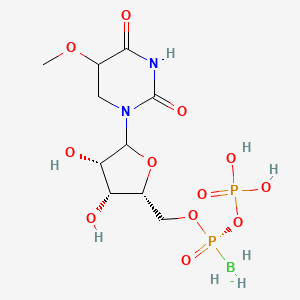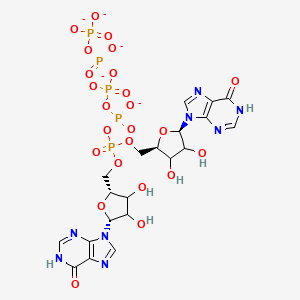![molecular formula C22H13ClFN3O B10773078 2-(2-Chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one](/img/structure/B10773078.png)
2-(2-Chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Composé 39, identifié par l'identifiant PubMed 23623673, est un composé organique synthétique connu pour son inhibition sélective de la synthase de prostaglandine E2 microsomale-1 (mPGES1). Cette enzyme est impliquée dans la biosynthèse de la prostaglandine E2, un composé lipidique qui joue un rôle dans l'inflammation et la douleur. Le Composé 39 a été étudié pour ses applications thérapeutiques potentielles dans les conditions où la prostaglandine E2 est impliquée .
Méthodes De Préparation
La synthèse du Composé 39 implique plusieurs étapes clés :
Matières premières : La synthèse commence par la 2-chloro-6-fluoroaniline et le 2-phénylacétonitrile.
Conditions de réaction : L'étape initiale implique la formation d'un cycle imidazole par une réaction de cyclisation
Production industrielle : Les méthodes de production industrielle du Composé 39 impliqueraient probablement l'optimisation de ces voies de synthèse afin de garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le Composé 39 subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des dérivés de la quinoléine.
Réduction : Les réactions de réduction peuvent le convertir en différents dérivés de l'imidazole.
Substitution : Les réactions de substitution halogénée peuvent modifier les groupes chloro et fluoro sur le cycle aromatique.
Réactifs et conditions courants : Les réactifs typiques comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium et des agents halogénants comme le chlore ou le fluor gazeux.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de la quinoléine et de l'imidazole
4. Applications de la recherche scientifique
Le Composé 39 a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition de la synthèse des prostaglandines.
Biologie : Il aide à comprendre le rôle des prostaglandines dans les processus cellulaires.
Médecine : Il a des applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, la gestion de la douleur et le cancer.
Industrie : Il peut être utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les voies des prostaglandines
5. Mécanisme d'action
Le mécanisme d'action du Composé 39 implique l'inhibition sélective de la synthase de prostaglandine E2 microsomale-1 (mPGES1). En inhibant cette enzyme, le Composé 39 réduit la production de prostaglandine E2, modulant ainsi l'inflammation et la douleur. Les cibles moléculaires comprennent le site actif de la mPGES1, où le Composé 39 se lie et empêche la conversion de la prostaglandine H2 en prostaglandine E2 .
Applications De Recherche Scientifique
Compound 39 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of prostaglandin synthesis.
Biology: It helps in understanding the role of prostaglandins in cellular processes.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, pain management, and cancer.
Industry: It can be used in the development of new pharmaceuticals targeting prostaglandin pathways
Mécanisme D'action
The mechanism of action of Compound 39 involves the selective inhibition of microsomal prostaglandin E2 synthase-1 (mPGES1). By inhibiting this enzyme, Compound 39 reduces the production of prostaglandin E2, thereby modulating inflammation and pain. The molecular targets include the active site of mPGES1, where Compound 39 binds and prevents the conversion of prostaglandin H2 to prostaglandin E2 .
Comparaison Avec Des Composés Similaires
Le Composé 39 est unique dans son inhibition sélective de la mPGES1. Les composés similaires comprennent :
Composé 40 : Un autre inhibiteur de la mPGES1 mais avec une sélectivité et une puissance différentes.
Composé 42 : Connu pour son activité antifongique, il inhibe également la synthèse des prostaglandines mais par un mécanisme différent.
Composé 31742400 : Un antagoniste double des récepteurs des chimiokines CC CCR2 et CCR5, qui affecte également les voies des prostaglandines mais a des effets biologiques plus larges .
Propriétés
Formule moléculaire |
C22H13ClFN3O |
|---|---|
Poids moléculaire |
389.8 g/mol |
Nom IUPAC |
2-(2-chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C22H13ClFN3O/c23-15-7-4-8-16(24)18(15)21-26-19-14-10-9-13(12-5-2-1-3-6-12)11-17(14)25-22(28)20(19)27-21/h1-11H,(H,25,28)(H,26,27) |
Clé InChI |
VTGCIWWYBFGGNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C(=O)N3)NC(=N4)C5=C(C=CC=C5Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-4-{3-[(1S,2R)-2-aminocyclopropyl]phenoxy}-N-benzyl-2-(phenylformamido)butanamide](/img/structure/B10773013.png)
![tert-butyl 2-[2-[(2-(125I)iodanyl-4,5-dimethoxyphenyl)methyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B10773023.png)
![4-(cyclopentyloxymethyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine](/img/structure/B10773025.png)
![1-(4-Cyclohexylphenyl)-3-[2-[2-(2-ethylphenyl)-5-methylpyrazol-3-yl]oxyphenyl]urea](/img/structure/B10773032.png)


![7-Amino-1-bromo-4-phenyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-one](/img/structure/B10773053.png)
![(2R)-2-[1,3-benzodioxol-5-ylmethyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-3-thiophen-2-ylpropanamide](/img/structure/B10773069.png)
![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B10773072.png)
![1-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-7-(2-piperazin-1-ylpyridin-4-yl)-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B10773084.png)
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10773097.png)
![Ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate](/img/structure/B10773104.png)

